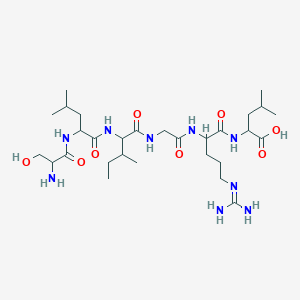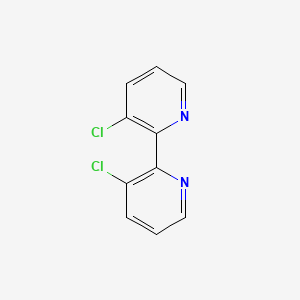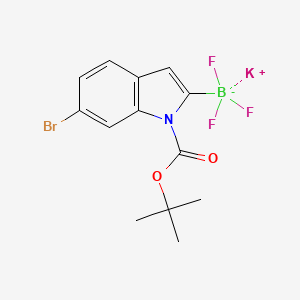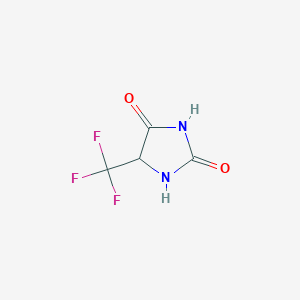
5-(Trifluoromethyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)imidazolidine-2,4-dione is a chemical compound known for its unique structural properties and significant applications in various fields It is a derivative of imidazolidine-2,4-dione, with a trifluoromethyl group attached to the imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)imidazolidine-2,4-dione typically involves the reaction of perfluorodiacetyl with urea or its derivatives. The reaction conditions often include the use of solvents such as dimethylacetamide and catalysts to facilitate the formation of the desired product . The reaction proceeds through the formation of intermediate compounds, which then undergo further transformations to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the imidazolidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the imidazolidine ring .
Applications De Recherche Scientifique
5-(Trifluoromethyl)imidazolidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for anti-cancer drugs.
Biological Studies: The compound is studied for its potential biological activities, including anti-bacterial and anti-fungal properties.
Industrial Applications: It is used in the synthesis of various industrial chemicals and materials, such as polymer stabilizers and fluorescent materials.
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-3-(4-nitro-3-(trifluoromethyl)phenyl)imidazolidine-2,4-dione:
4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one: This compound is used in the synthesis of fused heterocyclic compounds.
Uniqueness
5-(Trifluoromethyl)imidazolidine-2,4-dione is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C4H3F3N2O2 |
|---|---|
Poids moléculaire |
168.07 g/mol |
Nom IUPAC |
5-(trifluoromethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C4H3F3N2O2/c5-4(6,7)1-2(10)9-3(11)8-1/h1H,(H2,8,9,10,11) |
Clé InChI |
UPQODHIVSJQJJZ-UHFFFAOYSA-N |
SMILES canonique |
C1(C(=O)NC(=O)N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


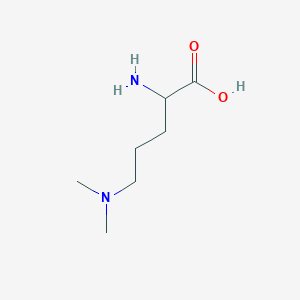

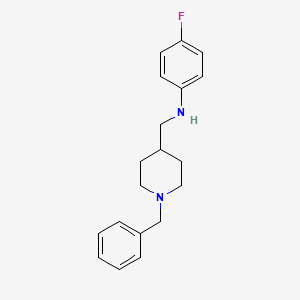
![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12821164.png)
![[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12821178.png)
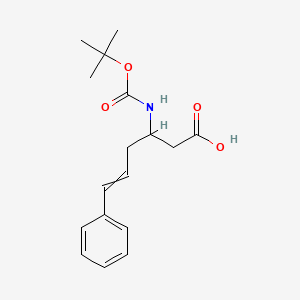
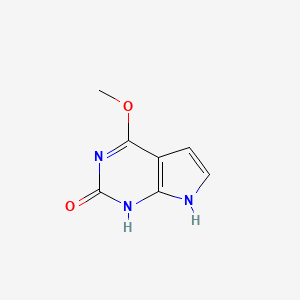
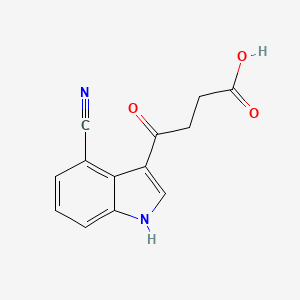
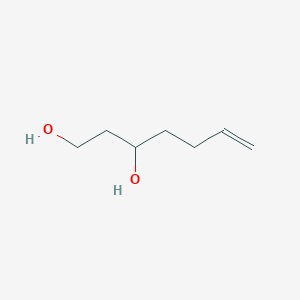
![9-Bromo-Acenaphtho[1,2-b]quinoxaline](/img/structure/B12821205.png)
